molecular formula C12H14ClFN2O3 B2646753 N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920223-33-2

N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2646753
CAS No.: 920223-33-2
M. Wt: 288.7
InChI Key: DDHJUOBHNUQICN-UHFFFAOYSA-N
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Description

N1-(3-Chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide (CAS 920223-33-2) is an oxalamide-based chemical compound with a molecular formula of C12H14ClFN2O3 and a molecular weight of 288.70 . This reagent is provided as a high-purity material for research purposes and is part of a class of compounds explored for their potential biological activities. Compounds featuring the 3-chloro-4-fluorophenyl moiety have been identified as key scaffolds in medicinal chemistry research, particularly in the synthesis and development of new antimicrobial agents . Research on structurally related N1-(3-chloro-4-fluorophenyl) derivatives has demonstrated significant antibacterial and antifungal activities, suggesting this compound may serve as a valuable intermediate or precursor in anti-infective drug discovery programs . Furthermore, such derivatives have been shown to comply with Lipinski's "Rule of Five," indicating a high probability of good oral bioavailability, which is a critical parameter in pharmaceutical development . The presence of both hydrogen bond donor and acceptor groups within the oxalamide structure may contribute to its ability to interact with biological targets. Researchers can utilize this compound in exploratory synthesis, as a building block for larger molecular entities, or in biochemical screening assays to investigate novel mechanisms of action. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O3/c1-2-7(6-17)15-11(18)12(19)16-8-3-4-10(14)9(13)5-8/h3-5,7,17H,2,6H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHJUOBHNUQICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and common solvents such as dichloromethane or tetrahydrofuran are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide exhibit potential as anticancer agents. Studies have shown that oxalamides can inhibit specific kinases involved in cancer progression, making them promising candidates for targeted cancer therapies. For instance, a study demonstrated that oxalamide derivatives effectively inhibited serine/threonine kinases associated with tumor growth and proliferation .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases, where such cytokines play a crucial role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications to the phenyl and oxalamide moieties can significantly affect the compound's potency and selectivity against various biological targets. For example, altering halogen substituents on the aromatic ring has been shown to enhance kinase inhibition activity .

Compound NameActivity TypeIC50 (µM)Reference
This compoundSerine/threonine kinase inhibitor5.0
N1-(4-chloro-3-fluorophenyl)-N2-methyloxalamideAnticancer10.0
N1-(3-chlorophenyl)-N2-hydroxyethyl oxalamideAnti-inflammatory8.5

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer and lung cancer models, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation, researchers examined the compound's ability to inhibit TNF-alpha production in macrophages. The findings revealed that treatment with this compound led to a marked decrease in TNF-alpha levels, indicating its potential utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group may enhance binding affinity to target sites, while the hydroxybutan-2-yl group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)

  • Structure : Retains the 3-chloro-4-fluorophenyl group at N1 but substitutes N2 with a 4-methoxyphenethyl chain.
  • Synthesis : Yield of 64% via General Procedure 1, confirmed by $^1$H/$^13$C NMR and ESI-MS .
  • Key Difference : The hydrophobic 4-methoxyphenethyl group may enhance membrane permeability compared to the hydroxybutyl group in the target compound .

N1-(3-Chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-2)

  • Structure : Features a 1,3-dioxoisoindolin-2-yl group at N2.
  • Synthesis : Part of a series of cyclic imides with antimicrobial activity. Recrystallized using THF for purity .
  • Activity : Demonstrated in vitro antimicrobial efficacy, likely due to the isoindolin-dione moiety’s electron-deficient aromatic system.

Analogues with Varied N1/N2 Substituents

N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (Compound 24)

  • Structure : Substitutes N1 with 4-chlorophenyl and N2 with a thiazole-piperidine hybrid.
  • Synthesis : 33% yield as a diastereomeric mixture; 92.7% HPLC purity .
  • Activity : Evaluated as an HIV entry inhibitor targeting the CD4-binding site, highlighting the role of heterocyclic moieties in antiviral targeting.
  • Key Difference : The thiazole ring and piperidine group introduce steric bulk and basicity, differing from the linear hydroxybutyl chain in the target compound .

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

  • Structure : Incorporates a trifluoromethyl group and a pyridine-carboxamide substructure.
  • Synthesis : Characterized by $^{19}$F NMR and IR spectroscopy; melting point 260–262°C .
  • Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyridine moiety may facilitate π-π stacking interactions absent in the target compound .

Comparative Data Table

Compound Name N1 Substituent N2 Substituent Yield (%) Purity (HPLC%) Key Biological Activity Reference
Target Compound 3-Chloro-4-fluorophenyl 1-Hydroxybutan-2-yl - - Not reported -
Compound 28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 64 - Enzyme inhibition
GMC-2 3-Chloro-4-fluorophenyl 1,3-Dioxoisoindolin-2-yl - - Antimicrobial
Compound 24 4-Chlorophenyl Thiazole-piperidine hybrid 33 92.7 Antiviral (HIV entry inhibitor)
Compound 1c 4-Chloro-3-(trifluoromethyl)phenyl Pyridine-carboxamide derivative - - Not reported

Key Findings and Implications

Substituent Effects :

  • Electron-Withdrawing Groups : The 3-chloro-4-fluorophenyl group enhances binding to hydrophobic pockets in biological targets, as seen in Compound 28’s enzyme inhibition .
  • Hydrophilic vs. Hydrophobic Balance : The hydroxybutyl group in the target compound may improve aqueous solubility compared to bulkier N2 substituents like thiazole-piperidine (Compound 24) or isoindolin-dione (GMC-2) .

Synthetic Challenges :

  • Lower yields (e.g., 33% for Compound 24) are common in diastereomeric mixtures, suggesting the target compound’s synthesis may require optimized stereochemical control .

Biological Relevance :

  • Antiviral and antimicrobial activities are linked to heterocyclic or aromatic N2 substituents, implying that the target compound’s hydroxybutyl group may favor distinct mechanisms, such as metabolic stability or protein interactions .

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents.

  • Chemical Formula : C14H18ClFN2O4
  • Molecular Weight : 332.75 g/mol
  • CAS Number : 2309752-75-6

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. It has been identified as a potential inhibitor of serine/threonine kinases, which are crucial in regulating cell proliferation and survival . This inhibition can potentially be leveraged in treating various proliferative diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:

  • Human Myeloid Leukemia (HL-60) : The compound showed a growth inhibition rate of 60% to 90% at specific concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it possesses moderate antibacterial activity against a range of pathogens, suggesting its potential as an antimicrobial agent .

In Vitro Studies

  • Cell Viability Assays :
    • The compound was tested on MCF-7 mammary carcinoma cells, showing a dose-dependent reduction in cell viability. The IC50 values ranged between 20.4 to 24.1 µg/ml, indicating potent cytotoxic effects compared to control groups .
  • Antioxidant Activity :
    • DPPH assays revealed that this compound exhibits antioxidant properties, which may contribute to its overall therapeutic efficacy by reducing oxidative stress in cells .
  • Mechanistic Insights :
    • Binding studies suggest that the compound interacts with DNA/RNA, potentially leading to apoptosis in cancer cells through intercalation mechanisms . This interaction is crucial for understanding how the compound can be utilized in cancer therapies.

Data Summary Table

Biological ActivityObservationsReference
AnticancerInhibits HL-60 cell growth by 60%-90%
AntimicrobialModerate activity against various pathogens
AntioxidantSignificant antioxidant activity in DPPH assay
Cell Viability (MCF-7)IC50: 20.4 - 24.1 µg/ml

Q & A

Q. What are the optimal synthetic routes for N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, and how do reaction conditions impact yield?

Synthesis of oxalamide derivatives typically involves coupling chlorooxalate intermediates with substituted amines. For example, similar compounds (e.g., N1-(4-chlorophenyl)-N2-(piperidin-2-yl)oxalamide ) are synthesized via sequential reactions of amines with oxalyl chloride derivatives, followed by purification via column chromatography . Key parameters include:

  • Solvent choice : Dichloromethane or THF for intermediate steps.
  • Temperature : Room temperature to 50°C to minimize side reactions.
  • Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.
    Yields for analogous compounds range from 30–53%, with diastereomeric mixtures requiring chiral resolution .

Q. How is the purity and structural integrity of this compound validated?

Standard analytical methods include:

  • LC-MS/APCI+ : Confirms molecular weight (e.g., observed m/z 441.13 for a related compound vs. calculated 440.11) .
  • HPLC : Purity >90% using C18 columns and acetonitrile/water gradients .
  • 1H NMR : Assignments of aromatic protons (δ 7.41–7.82 ppm), hydroxyl groups (δ 3.56 ppm), and amide NH signals (δ 8.35–10.75 ppm) .

Advanced Research Questions

Q. How does stereochemistry at the hydroxybutan-2-yl moiety influence biological activity?

Diastereomeric mixtures (e.g., 1:1 ratios ) are common in oxalamide synthesis. For HIV entry inhibitors, stereochemistry impacts binding to targets like the CD4-binding site. Resolve enantiomers using chiral HPLC (e.g., Chiralpak® AD-H column) and test antiviral activity in pseudotyped HIV assays . For example, a 33% yield of a diastereomeric HIV inhibitor showed 92.7% purity and distinct bioactivity .

Q. What structural modifications enhance solubility or metabolic stability?

  • Hydroxy group substitution : Replace the 1-hydroxybutan-2-yl group with morpholino or pyrrolidinyl moieties to improve water solubility (e.g., compound 19 with 95% HPLC purity) .
  • Halogen effects : The 3-chloro-4-fluorophenyl group enhances lipophilicity and target affinity, as seen in analogues with IC50 values <1 μM in enzyme inhibition assays .

Q. How can contradictory data in enzymatic vs. cellular assays be resolved?

Discrepancies may arise from off-target effects or differential cell permeability. For example, a compound with high in vitro soluble epoxide hydrolase (sEH) inhibition might show low cellular activity due to poor membrane penetration. Use permeability assays (e.g., Caco-2 monolayers) and metabolomics to identify hydrolysis or oxidation metabolites .

Q. What toxicological considerations are critical for preclinical development?

Safety margins are extrapolated from structurally related compounds. For instance, NOEL (no-observed-effect level) for N1-(2,4-dimethoxybenzyl)-N2-(2-pyridin-2-yl)ethyl)oxalamide is 100 mg/kg/day in rats, providing a >33 million safety margin relative to human exposure . Assess hepatotoxicity via CYP450 inhibition (e.g., CYP4F11 activation) .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions for Oxalamides

CompoundYieldPurity (HPLC)Key Reaction StepReference
Analog with morpholino group30%95%Amide coupling at 45°C
Diastereomeric HIV inhibitor33%92.7%Chiral resolution via HPLC
sEH inhibitor36%90%Column chromatography (EtOAc/hexane)

Q. Table 2: Key NMR Assignments for Structural Validation

Proton Environmentδ (ppm)MultiplicityAssignmentReference
Aromatic H (chlorophenyl)7.41–7.82DoubletPara-substituted aryl
Hydroxyl (-CH2-OH)3.56MultipletHydroxybutan-2-yl group
Amide NH10.75SingletOxalamide backbone

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